molecular formula C17H17NO5 B5638344 2-[[2-(2-Ethoxyphenoxy)acetyl]amino]benzoic acid

2-[[2-(2-Ethoxyphenoxy)acetyl]amino]benzoic acid

Cat. No.: B5638344
M. Wt: 315.32 g/mol
InChI Key: IFQJGMHAAJYKFA-UHFFFAOYSA-N
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Description

2-[[2-(2-Ethoxyphenoxy)acetyl]amino]benzoic acid is a chemical compound with the molecular formula C17H17NO5 It is a member of the benzoic acid derivatives and is characterized by the presence of an ethoxyphenoxy group and an acetylamino group attached to the benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[2-(2-Ethoxyphenoxy)acetyl]amino]benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-ethoxyphenol and 2-aminobenzoic acid.

    Formation of Ethoxyphenoxyacetyl Chloride: 2-Ethoxyphenol is reacted with chloroacetyl chloride in the presence of a base, such as pyridine, to form 2-(2-ethoxyphenoxy)acetyl chloride.

    Amidation Reaction: The resulting 2-(2-ethoxyphenoxy)acetyl chloride is then reacted with 2-aminobenzoic acid in the presence of a base, such as triethylamine, to form the desired product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[[2-(2-Ethoxyphenoxy)acetyl]amino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

2-[[2-(2-Ethoxyphenoxy)acetyl]amino]benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[[2-(2-Ethoxyphenoxy)acetyl]amino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-[[2-(2-Methoxyphenoxy)acetyl]amino]benzoic acid
  • 2-[[2-(2-Isopropylphenoxy)acetyl]amino]benzoic acid
  • 2-[[2-(2-Bromo-4-methylphenoxy)acetyl]amino]benzoic acid

Uniqueness

2-[[2-(2-Ethoxyphenoxy)acetyl]amino]benzoic acid is unique due to the presence of the ethoxy group, which imparts distinct chemical properties compared to its analogs

Properties

IUPAC Name

2-[[2-(2-ethoxyphenoxy)acetyl]amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO5/c1-2-22-14-9-5-6-10-15(14)23-11-16(19)18-13-8-4-3-7-12(13)17(20)21/h3-10H,2,11H2,1H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFQJGMHAAJYKFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCC(=O)NC2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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